![molecular formula C14H20N2O2 B7593436 N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide](/img/structure/B7593436.png)
N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide
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Overview
Description
N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide, also known as OXP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is primarily used as a research tool to investigate various biochemical and physiological processes. OXP is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
Mechanism of Action
N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide is a potent and selective inhibitor of the enzyme PARP. PARP is an enzyme that plays a crucial role in DNA repair mechanisms. Inhibition of PARP leads to the accumulation of DNA damage, which in turn leads to cell death. N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide binds to the catalytic domain of PARP and prevents its activity, thereby inhibiting DNA repair mechanisms.
Biochemical and Physiological Effects:
N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting DNA repair mechanisms. N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide has also been shown to have cardioprotective effects by reducing oxidative stress and inflammation in animal models of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of PARP, which makes it a valuable tool for investigating the role of PARP in various biochemical and physiological processes. N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide has some limitations as a research tool. It has limited solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide. One direction is to investigate the potential therapeutic applications of N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide in cancer treatment. N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide has been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment, and further research is needed to determine its potential as a standalone therapy. Another direction is to investigate the potential neuroprotective and cardioprotective effects of N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide in clinical trials. Finally, further research is needed to investigate the off-target effects of N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide on other enzymes and to develop more potent and selective PARP inhibitors.
Synthesis Methods
The synthesis of N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide involves the reaction of 2-bromo-4-nitropyridine with oxan-4-amine in the presence of propan-2-ylamine. The reaction is carried out in a solvent mixture of acetonitrile and water at room temperature. The resulting product is then purified using column chromatography to obtain pure N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide.
Scientific Research Applications
N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide has been extensively used as a research tool to investigate various biochemical and physiological processes. It has been shown to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and cardiovascular diseases. N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide is primarily used as a PARP inhibitor, which plays a crucial role in DNA repair mechanisms. PARP inhibitors have been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide has been shown to have cardioprotective effects in animal models of cardiovascular diseases.
properties
IUPAC Name |
N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11(2)16(12-6-9-18-10-7-12)14(17)13-5-3-4-8-15-13/h3-5,8,11-12H,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNQAXQYMYPDDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCOCC1)C(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide |
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